PWT33597
Description
PWT33597 is a dual inhibitor targeting phosphatidylinositol 3-kinase alpha (PI3Kα) and mammalian target of rapamycin (mTOR), two critical nodes in the PI3K/AKT/mTOR signaling pathway frequently dysregulated in cancers . Developed by Pathway Therapeutics in collaboration with researchers at the University of Auckland and the Maurice Wilkins Centre for Molecular Biodiscovery, this compound was designed to block both PI3Kα (IC50 = 21–26 nM) and mTOR (IC50 = 21 nM), thereby overcoming feedback loops that limit the efficacy of single-target inhibitors . Preclinical studies demonstrated its selectivity for PI3Kα over other isoforms (e.g., PI3Kδ IC50 = 291 nM), metabolic stability, and oral bioavailability . Notably, this compound showed potent activity against tumors harboring PIK3CA mutations, particularly H1047R (IC50 = 21 nM), compared to E545K/E542K mutations (IC50 = 86–87 nM) .
Properties
IUPAC Name |
NONE |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PWT33597 ; PWT 33597; PWT33597; VDC-597; VDC597; VDC 597. |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Dual PI3K/mTOR Inhibitors
The following table summarizes key features of PWT33597 and comparable dual inhibitors:
Detailed Comparative Analysis
Selectivity and Mechanism
- This compound exhibits superior selectivity for PI3Kα and mTOR over other isoforms (e.g., PI3Kδ IC50 = 291 nM), reducing off-target effects compared to pan-inhibitors like GSK2126458 or BEZ235 . Its balanced dual inhibition prevents compensatory activation of AKT or mTORC1/2, a limitation observed with mTOR-selective agents (e.g., everolimus) .
- BEZ235 , while potent, lacks isoform selectivity and induces feedback PI3K activation, diminishing its clinical utility .
Mutation-Specific Efficacy
- This compound shows differential potency against PIK3CA mutations: H1047R (IC50 = 21 nM) vs. E545K/E542K (IC50 = 86–87 nM) . This contrasts with alpelisib (PI3Kα-specific), which is effective against H1047R but inactive against mTOR-driven resistance .
- In colon and non-small cell lung cancer models, this compound suppressed mTOR and PI3K signaling in PIK3CA-mutant cells, outperforming mTOR-only inhibitors .
Pharmacokinetics and Tolerability
- This compound’s metabolic stability and solubility enabled oral dosing in preclinical studies, unlike early inhibitors (e.g., LY294002) requiring intravenous administration .
- PF-04691502 and GSK2126458 faced clinical discontinuation due to poor tolerability, whereas this compound’s preclinical toxicity profile supported Phase I testing .
Clinical Development Status
- In contrast, GDC-0084 (paxalisib) advanced to Phase II for glioblastoma due to its blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
